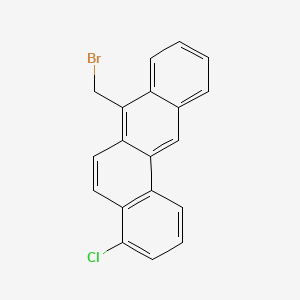

4-Chloro-7-bromomethylbenz(a)anthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

In modern chemical research, PAHs are significant for several reasons. Their extended π-electron systems give rise to unique photophysical and electronic properties, making them valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Furthermore, the structural diversity of PAHs allows for the synthesis of a wide array of derivatives with tailored functionalities, opening avenues for applications in materials science and medicinal chemistry. mdpi.comnih.gov The study of their metabolism and interaction with biological macromolecules is also a crucial area of research, particularly in understanding the mechanisms of chemical carcinogenesis. tandfonline.com

Structural Classification and Nomenclature of Benz(a)anthracene (B33201) Derivatives

Benz(a)anthracene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. It consists of four fused benzene (B151609) rings, forming a structure that is isomeric with benzo(c)phenanthrene, tetracene, and chrysene. The nomenclature of its derivatives follows the standard IUPAC system for organic compounds. The parent benz(a)anthracene structure is numbered to indicate the positions of substituents.

For substituted derivatives like 4-Chloro-7-bromomethylbenz(a)anthracene, the name precisely describes the nature and location of the functional groups attached to the core benz(a)anthracene skeleton. The "4-Chloro" indicates a chlorine atom attached to the fourth carbon atom of the benz(a)anthracene ring system, while "7-bromomethyl" signifies a methyl group at the seventh position, where one of the hydrogen atoms of the methyl group has been replaced by a bromine atom.

Historical Context of Research on Benz(a)anthracene Compounds

The history of research on benz(a)anthracene and other PAHs is deeply intertwined with the study of chemical carcinogenesis. In the early 20th century, scientists identified coal tar as a source of carcinogens, leading to the isolation and identification of several PAHs, including benz(a)anthracene, as potent cancer-causing agents in animal studies. This discovery spurred decades of research into the relationship between the chemical structure of PAHs and their biological activity. Early studies focused on synthesizing various derivatives of benz(a)anthracene and testing their carcinogenicity to understand which structural features were responsible for their tumorigenic properties. This foundational work laid the groundwork for the modern understanding of how PAHs are metabolically activated to reactive intermediates that can bind to DNA and initiate cancer.

Overview of Research Directions for Substituted Benz(a)anthracenes

Current research on substituted benz(a)anthracenes is multifaceted. In the field of medicinal chemistry, there is ongoing investigation into the structure-activity relationships of these compounds, particularly concerning their carcinogenic potential. nih.gov Studies have shown that the introduction of different substituents at various positions on the benz(a)anthracene ring can significantly alter their biological activity. For instance, a study on the carcinogenic activity of several benz(a)anthracene derivatives in newborn mice found that this compound exhibited only marginal activity, slightly increasing the risk of liver tumor development in male mice. nih.govnih.gov

In materials science, the focus is on synthesizing novel benz(a)anthracene derivatives with specific electronic and photophysical properties for use in advanced materials. The ability to functionalize the benz(a)anthracene core allows for the fine-tuning of its properties for applications in organic electronics and sensors. nih.govnih.gov

A plausible synthetic route to this compound can be conceptualized based on established organic reactions. The synthesis would likely begin with a suitable precursor, such as 7-methylbenz(a)anthracene. This starting material could first undergo electrophilic chlorination to introduce a chlorine atom at the 4-position, yielding 4-chloro-7-methylbenz(a)anthracene. The subsequent and final step would involve the selective bromination of the methyl group at the 7-position. This is typically achieved through a free-radical halogenation reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like benzoyl peroxide. This benzylic bromination is a well-established method for functionalizing methyl groups attached to aromatic rings.

Interactive Data Table: Carcinogenic Activity of Selected Benz(a)anthracene Derivatives

| Compound | Species/System | Route of Administration | Observed Effect | Reference |

| Benz(a)anthracene | Mice (oral) | Gavage | Liver tumors | ca.gov |

| 7-Methylbenz(a)anthracene | Newborn Mice | Subcutaneous injection | Subcutaneous sarcomata, lung tumors, liver tumors | nih.govnih.gov |

| 7-Bromomethyl-12-methylbenz(a)anthracene (B94385) | Newborn Mice | Subcutaneous injection | Lung and liver tumors | nih.govnih.gov |

| This compound | Newborn Mice | Subcutaneous injection | Marginal increase in liver tumor risk in males | nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

34346-99-1 |

|---|---|

Molecular Formula |

C19H12BrCl |

Molecular Weight |

355.7 g/mol |

IUPAC Name |

7-(bromomethyl)-4-chlorobenzo[a]anthracene |

InChI |

InChI=1S/C19H12BrCl/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2 |

InChI Key |

DYAOQUBNQRBREA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 7 Bromomethylbenz a Anthracene

Established Synthetic Pathways for the Benz(a)anthracene (B33201) Scaffold

The construction of the tetracyclic benz(a)anthracene framework is a foundational step in the synthesis of 4-Chloro-7-bromomethylbenz(a)anthracene. Over the years, both classical and modern synthetic methodologies have been developed to access this important polycyclic aromatic system.

Classical Annulation Reactions

Traditional methods for the synthesis of the benz(a)anthracene skeleton often rely on annulation reactions, which involve the formation of a new ring onto a pre-existing aromatic system. Key classical approaches include:

Friedel-Crafts Reactions: This powerful C-C bond-forming reaction can be employed to construct the benz(a)anthracene framework. For instance, the succinoylation of anthracene (B1667546), followed by cyclization and reduction, can lead to the desired tetracyclic system. rsc.orgrsc.org Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes also provides a direct route to anthracene derivatives, which can be further elaborated to benz(a)anthracenes. beilstein-journals.org

Diels-Alder Reactions: The [4+2] cycloaddition reaction between a diene and a dienophile is a versatile tool for the synthesis of polycyclic systems. Anthracene and its derivatives can act as the diene component in Diels-Alder reactions, reacting with suitable dienophiles to form adducts that can be converted to the benz(a)anthracene skeleton. mnstate.eduorientjchem.orgchempedia.infowhiterose.ac.uk For example, the reaction of anthracene with maleic anhydride (B1165640) is a well-established example. mnstate.edutruman.edu

Elbs Reaction: This reaction involves the pyrolysis of an ortho-methyl or methylene-substituted diaryl ketone to yield a polycyclic aromatic hydrocarbon. While less common, it represents a classical thermal cyclization method for the synthesis of anthracenes and related structures.

Modern Transition Metal-Catalyzed Coupling Approaches

In recent decades, transition metal catalysis has revolutionized the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling and Annulation: Palladium catalysts are widely used for the construction of benz(a)anthracene derivatives. tandfonline.com An efficient and highly regioselective route involves the palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes. beilstein-journals.org This methodology allows for the construction of substituted tetracyclic benz(a)anthracene derivatives in moderate to good yields. beilstein-journals.org

| Catalyst | Reactants | Product | Yield (%) |

| Palladium | Propargylic carbonates and terminal alkynes | Substituted benz(a)anthracene derivatives | 40-87 |

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires careful consideration of regioselectivity in both the introduction of the chlorine atom and the bromomethyl group.

Regioselective Halogenation Strategies

Introducing a chlorine atom at the 4-position of the benz(a)anthracene skeleton is a significant challenge due to the inherent reactivity of the molecule. Electrophilic aromatic substitution on benz(a)anthracene typically occurs at the most electron-rich positions, which are the meso-positions (7 and 12). Therefore, direct chlorination of the parent benz(a)anthracene or 7-methylbenz(a)anthracene is unlikely to yield the desired 4-chloro isomer with high selectivity. libretexts.org

Alternative strategies to achieve the desired regiochemistry include:

Synthesis from Pre-chlorinated Precursors: A more controlled approach involves the construction of the benz(a)anthracene skeleton using starting materials that already contain a chlorine atom at the desired position. This could be achieved through a Diels-Alder or Friedel-Crafts reaction with appropriately substituted reactants.

Sandmeyer Reaction: If a 4-aminobenz(a)anthracene derivative can be synthesized, the Sandmeyer reaction offers a classical method to convert the amino group into a chloro group. nih.govorganic-chemistry.orggoogle.comnih.gov This involves diazotization of the amine followed by treatment with a copper(I) chloride solution.

| Reaction | Precursor | Reagents | Product |

| Sandmeyer Reaction | 4-Aminobenz(a)anthracene derivative | 1. NaNO₂, HCl2. CuCl | 4-Chlorobenz(a)anthracene derivative |

Introduction of the Bromomethyl Moiety

The bromomethyl group is typically introduced by the radical bromination of a corresponding methyl-substituted precursor. Therefore, the synthesis of 4-chloro-7-methylbenz(a)anthracene is a likely intermediate step.

Free Radical Bromination: The side-chain bromination of 4-chloro-7-methylbenz(a)anthracene can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light. This reaction selectively brominates the methyl group to afford the desired this compound.

| Substrate | Reagent | Conditions | Product |

| 4-Chloro-7-methylbenz(a)anthracene | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light/heat | This compound |

Reactivity Studies of the Bromomethyl Group in this compound

The bromomethyl group at the 7-position of the benz(a)anthracene core is a reactive handle that allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. The benzylic nature of the C-Br bond makes it susceptible to attack by a wide range of nucleophiles.

Studies on the reactivity of 7-bromomethylbenz(a)anthracene have shown that it readily reacts with various nucleophiles. surrey.ac.uknih.gov These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can also be involved, particularly with weaker nucleophiles or under solvolytic conditions, due to the potential for stabilization of the resulting benzylic carbocation by the extended aromatic system.

Common transformations of the bromomethyl group include:

Reaction with Amines: Primary and secondary amines can displace the bromide to form the corresponding 7-(aminomethyl)benz(a)anthracene derivatives. nih.gov

Reaction with Alcohols and Phenols: Alkoxides and phenoxides can react to form ethers.

Reaction with Cyanide: Nucleophilic attack by cyanide ions yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Grignard and Organolithium Reagents: While challenging, under specific conditions, the bromomethyl group could potentially be converted into an organometallic species, opening up further synthetic possibilities.

The presence of the chloro group at the 4-position may have a modest electronic influence on the reactivity of the bromomethyl group, but it is not expected to fundamentally alter the types of reactions it undergoes. The primary reactivity will remain centered on the substitution of the benzylic bromine atom.

Nucleophilic Substitution Reactions

The primary site of reactivity on this compound for nucleophilic attack is the benzylic carbon of the bromomethyl group. The lability of the bromide leaving group, coupled with the resonance stabilization of the resulting benzylic carbocation intermediate, facilitates SN1-type reactions. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives.

Common nucleophilic substitution reactions involving 7-bromomethylbenz(a)anthracene derivatives include reactions with:

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary aminomethyl derivatives. These reactions are fundamental in the synthesis of biologically active compounds and ligands. For instance, the reaction with nucleosides and nucleic acids, which contain nucleophilic amino groups, has been a subject of study. nih.govacs.orgnih.gov

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields the corresponding ethers. This provides a straightforward method for introducing alkoxy or aryloxy moieties.

Carboxylates: Reaction with carboxylate salts results in the formation of esters, offering a pathway to introduce a wide range of ester functionalities.

Thiols and Thiolates: Thiolates readily displace the bromide to form thioethers, which can be further oxidized to sulfoxides and sulfones.

Cyanide: The introduction of a cyano group via reaction with a cyanide salt provides a precursor for the synthesis of carboxylic acids, amides, and amines after further transformations.

These reactions are typically carried out in polar aprotic solvents to facilitate the nucleophilic substitution process. The presence of the chloro group at the 4-position is expected to have a minor electronic influence on the reactivity of the distant 7-bromomethyl group.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines, Nucleosides | Aminomethyl derivative |

| Alkoxide | Sodium Methoxide | Methoxymethyl ether |

| Phenoxide | Sodium Phenoxide | Phenoxymethyl ether |

| Carboxylate | Sodium Acetate | Acetoxymethyl ester |

| Thiolate | Sodium Thiophenoxide | Phenylthiomethyl ether |

| Cyanide | Sodium Cyanide | Cyanomethyl derivative |

Radical Reactions

The benzylic C-Br bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a stabilized benzylic radical. This radical can then participate in various radical-mediated transformations.

One of the primary radical reactions is the reduction of the bromomethyl group to a methyl group. This can be achieved using radical-based reducing agents such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Furthermore, the benzylic radical can be trapped by other radical species or participate in radical-initiated polymerization processes. While specific studies on the radical reactions of this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of other benzylic bromides.

| Reaction Type | Reagents | Product |

| Radical Reduction | Bu3SnH, AIBN | 4-Chloro-7-methylbenz(a)anthracene |

| Radical Coupling | Radical trap (e.g., TEMPO) | Trapped adduct |

Electrophilic Aromatic Substitution Patterns on the Benz(a)anthracene Core

Electrophilic aromatic substitution (EAS) on the benz(a)anthracene ring system is influenced by the electronic properties of the existing substituents and the inherent reactivity of the different positions on the polycyclic aromatic core. The benz(a)anthracene nucleus is generally more reactive towards electrophiles than benzene (B151609).

The directing effects of the substituents on this compound are as follows:

Chloro Group (at C-4): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

Bromomethyl Group (at C-7): The bromomethyl group is a weakly deactivating group due to the inductive effect of the bromine atom. It will primarily direct incoming electrophiles to the ortho and para positions relative to its point of attachment.

The inherent reactivity of the benz(a)anthracene ring positions also plays a crucial role. The meso-positions (C-7 and C-12) are generally the most reactive sites for electrophilic attack in the parent benz(a)anthracene. nih.govwikipedia.org

Considering these factors, the predicted sites for electrophilic attack on this compound would be a result of the combined directing effects of the chloro and bromomethyl groups, as well as the intrinsic reactivity of the ring system. A complex mixture of products is possible, and the precise substitution pattern would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. beilstein-journals.orgbeilstein-journals.orgwikipedia.orgresearchgate.netrsc.org

Derivatization Strategies for this compound

Modification at the Bromomethyl Position

As detailed in the section on nucleophilic substitution reactions (2.3.1), the bromomethyl group is the primary handle for derivatization. A wide range of functional groups can be introduced at this position, allowing for the synthesis of a diverse library of compounds.

Examples of Derivatization at the Bromomethyl Position:

| Functional Group Introduced | Reagent/Reaction Type |

| Hydroxyl | Hydrolysis |

| Ether | Williamson Ether Synthesis |

| Ester | Reaction with Carboxylate |

| Amine | Amination |

| Thioether | Reaction with Thiolate |

| Azide | Reaction with Sodium Azide |

| Phosphonium Salt | Reaction with Triphenylphosphine |

The resulting derivatives can serve as building blocks for more complex molecular architectures or as final products with specific properties.

Transformations on the Benz(a)anthracene Ring System

The benz(a)anthracene core of this compound can undergo various transformations, provided the reagents and conditions are compatible with the existing substituents.

Cross-Coupling Reactions: The chloro substituent at the 4-position can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura researchgate.netacs.orgresearchgate.netnih.gov and Heck couplings. researchgate.netwikipedia.orgorganic-chemistry.orgwikipedia.orgrsc.org These reactions would allow for the introduction of new carbon-carbon bonds, enabling the synthesis of more extended π-systems or the attachment of other functional moieties.

Oxidation: The benz(a)anthracene ring system can be oxidized to form quinones. asm.orgnih.govresearchgate.netacs.orgresearchgate.net The regioselectivity of the oxidation would be influenced by the positions of the chloro and bromomethyl groups.

Reduction: Catalytic hydrogenation can reduce the aromatic rings, leading to partially or fully saturated derivatives. acs.orgacs.org Selective reduction of specific rings can be challenging.

Synthesis of Conjugates and Probes

The reactivity of the 7-bromomethyl group makes this compound a suitable precursor for the synthesis of molecular probes and bioconjugates. The benz(a)anthracene core possesses inherent fluorescence, which is a desirable property for probes.

Molecular Interactions and Mechanistic Studies in Biological Systems in Vitro and Model Organisms

Investigations into Macromolecular Adduct Formation

There is no available scientific literature detailing the formation of adducts between 4-Chloro-7-bromomethylbenz(a)anthracene and biological macromolecules such as DNA, RNA, or proteins.

Specific studies on the mechanisms by which this compound may covalently bind to DNA are absent from the current body of scientific literature.

There is no data identifying the specific sites on DNA nucleobases (such as adenine (B156593), guanine (B1146940), cytosine, or thymine) that might be targeted for alkylation by this compound.

The stereochemistry of any potential DNA adducts formed by this compound has not been investigated or reported.

Due to the lack of studies on adduct formation, there has been no characterization of any specific DNA adducts, including potential guanosine (B1672433) adducts, resulting from exposure to this compound.

Similarly, there is no research available that describes the formation of adducts between this compound and other crucial macromolecules like RNA or proteins.

Mechanisms of Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

Modulation of Cellular Processes in Research Models

Detailed investigations into how this compound might modulate or interfere with cellular processes in in vitro or model organism studies have not been published. While its tumorigenicity has been briefly touched upon, the underlying cellular and molecular changes have not been elucidated.

Effects on DNA Replication and Transcription Fidelity In Vitro

While direct studies on the impact of this compound on the fidelity of DNA replication and transcription are not extensively detailed in available literature, research on the closely related compound 7-bromomethylbenz(a)anthracene provides significant insights. This body of work indicates that the compound readily forms adducts with DNA, covalently binding to nucleic acid bases.

In studies with HeLa S-3 and Chinese hamster V-79379A cell lines, it was observed that carcinogen-modified adenine residues were excised from DNA more readily than modified guanine residues. nih.gov The efficiency of this excision repair process was found to decrease with higher concentrations of the carcinogen. nih.gov Notably, Chinese hamster cells demonstrated a two- to threefold lower sensitivity to the carcinogen compared to HeLa cells. This difference was attributed to their capacity for DNA replication on a damaged template, even when a significant portion of the initial DNA damage remained. nih.gov This suggests that while the presence of adducts can impede the replication machinery, some cellular systems possess mechanisms to bypass this damage, which may, in turn, increase the potential for introducing errors during replication, thereby affecting fidelity. The capacity for replication on a damaged template highlights a potential mechanism for the fixation of mutations.

Induction of DNA Damage Responses in Cell Lines

The formation of DNA adducts by compounds such as 7-bromomethylbenz(a)anthracene triggers cellular DNA damage responses. In human fibroblasts treated with this carcinogen, DNA damage was observed in both the nucleosome core and the more accessible linker DNA regions of chromatin. nih.gov The repair of this damage was found to occur at a similar rate in both regions over a 24-hour period. nih.gov

The cellular response to this type of DNA damage involves complex repair pathways. Studies have shown that the excision repair process, which removes the bulky adducts from the DNA, is a key component of this response. nih.gov The process of removing these adducts and synthesizing a new, correct DNA strand is a critical aspect of the cellular defense against the genotoxic effects of these compounds. The distribution of DNA damage and the subsequent repair activities indicate that the cell recognizes these adducts as significant lesions that need to be addressed to maintain genomic integrity. nih.gov

Alterations in Gene Expression Profiles in Model Systems

While specific gene expression profiling studies for this compound are not widely available, research on other carcinogenic polycyclic aromatic hydrocarbons (PAHs) provides a framework for understanding potential effects. For instance, exposure to benzene (B151609), another carcinogen, has been shown to cause widespread changes in gene expression in peripheral blood mononuclear cells, even at low levels of exposure. nih.govnih.gov These changes affect various biological pathways, including those related to the immune response and apoptosis. nih.gov It is plausible that this compound, as a genotoxic agent, could also induce significant alterations in gene expression profiles in exposed model systems, reflecting the cellular response to DNA damage and other cytotoxic effects.

Observed Biological Activities in Animal Models and In Vitro Cellular Systems

The biological effects of this compound and its analogs have been characterized in various animal and cellular models, revealing activities that range from the induction of cell death to tumorigenesis.

Studies on Cellular Proliferation and Apoptosis in Cell Culture

The impact of benz(a)anthracene (B33201) derivatives on cellular proliferation and apoptosis is a key area of investigation. For example, the well-studied PAH, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), has been shown to induce apoptosis in murine pre-B cells. nih.govnih.gov This process was found to be dependent on the activation of caspase-8, a key initiator caspase in the apoptotic signaling cascade. nih.gov In breast cancer cells, DMBA has been observed to up-regulate the expression of Fas ligand (FasL) and B-cell lymphoma-2 (Bcl-2), leading to an inhibition of apoptosis and promoting cell survival. researchgate.netresearchgate.net These findings with a related compound suggest that this compound could also modulate pathways controlling cellular proliferation and apoptosis, which are critical in the context of carcinogenesis.

Investigations into Liver Tissue Responses in Male Mice

In neonatal mouse bioassays, the structurally similar compounds 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene (B1201482) have been shown to induce a high incidence of liver tumors. nih.gov Specifically, these compounds led to the development of hepatocellular adenomas and carcinomas in a significant percentage of the treated mice. nih.gov A key molecular finding in these tumors was the activation of the K-ras proto-oncogene, with a specific mutation (GGC to CGC) at the first base of codon 13 occurring in the vast majority of cases. nih.gov This contrasts with the more common H-ras mutations typically found in mouse liver tumors. nih.gov These results highlight the liver as a target organ for these compounds and point towards a specific mutational signature associated with their carcinogenic activity.

Comparative Analysis of Biological Activities with Related Benz(a)anthracene Derivatives

Comparative studies of benz(a)anthracene derivatives have revealed that structural modifications significantly influence their biological activities. In a study comparing the carcinogenicity of four benz(a)anthracene derivatives in newborn mice, 7-methylbenz(a)anthracene was the most potent, inducing subcutaneous sarcomas, lung tumors, and liver tumors. ca.gov 7-bromomethyl-12-methylbenz(a)anthracene (B94385) showed similar activity in the lung and liver. ca.gov In contrast, this compound exhibited marginal carcinogenic activity, only slightly increasing the risk of liver tumor development in male mice. ca.gov

The metabolism of these compounds also differs based on their structure. A comparative study of 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene in mouse and rat liver microsomes showed that both were metabolized to various dihydrodiols. nih.gov However, the formation of the highly mutagenic trans-3,4-dihydrodiol was more pronounced for 7-bromobenz[a]anthracene. nih.gov These metabolic differences likely contribute to the observed variations in their carcinogenic potency.

Structure Activity Relationship Sar Investigations of Substituted Benz a Anthracene Derivatives

Influence of Halogen Substituents on Chemical Reactivity

The presence of a halogen substituent, such as the chloro group at the 4-position of 4-Chloro-7-bromomethylbenz(a)anthracene, significantly impacts the chemical reactivity of the aromatic system. Halogens exert a dual electronic effect on the benz(a)anthracene (B33201) core: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Below is a table illustrating the relative reaction rates for electrophilic nitration in benzene (B151609) and chlorobenzene, demonstrating the deactivating effect of the chloro substituent. While specific data for this compound is not available, this provides a fundamental understanding of the chloro group's influence.

| Compound | Substituent | Relative Rate of Nitration |

| Benzene | -H | 1.00 |

| Chlorobenzene | -Cl | 0.033 |

This interactive table demonstrates the deactivating nature of a chloro substituent on an aromatic ring towards electrophilic substitution.

Impact of Methyl and Bromomethyl Groups on Molecular Interactions

The 7-position of benz(a)anthracene is a meso-position, a site of significant chemical and biological importance. The introduction of a bromomethyl group (-CH₂Br) at this position introduces a highly reactive electrophilic center. The carbon-bromine bond is relatively weak and susceptible to nucleophilic attack, making the bromomethyl group a potent alkylating agent. This reactivity is a key determinant of the molecule's interactions with biological macromolecules such as DNA and proteins.

The bromomethyl group can readily undergo Sₙ1 or Sₙ2 type reactions with nucleophilic sites in cellular components. For instance, it can form covalent adducts with the nitrogen and oxygen atoms of DNA bases, leading to genotoxicity. The planarity of the benz(a)anthracene ring system allows it to intercalate between the base pairs of DNA, and the reactive bromomethyl "arm" can then form a covalent bond, leading to a stable and potentially mutagenic lesion.

In contrast, a simple methyl group at the 7-position, as seen in the well-studied carcinogen 7-methylbenz(a)anthracene, primarily influences activity through steric effects and by providing a site for metabolic oxidation, which can lead to the formation of reactive species. The substitution of a hydrogen on the methyl group with a bromine atom, as in this compound, bypasses the need for metabolic activation at that site to generate an electrophile, rendering the molecule directly reactive.

The following table presents hypothetical relative DNA alkylation efficiencies for related benz(a)anthracene derivatives to illustrate the impact of the 7-substituent.

| Compound | 7-Substituent | Relative DNA Alkylation Efficiency (Hypothetical) |

| Benz(a)anthracene | -H | 1 |

| 7-Methylbenz(a)anthracene | -CH₃ | 15 (after metabolic activation) |

| 7-Bromomethylbenz(a)anthracene | -CH₂Br | 500 (direct-acting) |

This interactive table provides a hypothetical comparison of the DNA alkylating potential of different substituents at the 7-position of benz(a)anthracene, highlighting the high reactivity of the bromomethyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benz(a)anthracenes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For benz(a)anthracene derivatives, QSAR models are valuable tools for predicting their properties without the need for extensive experimental testing.

To develop a QSAR model for a series of compounds including this compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: These include parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, and dipole moments. For this compound, these would reflect the influence of the electronegative chlorine and the polarizable bromomethyl group.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log P) is the most common hydrophobic descriptor. The addition of chloro and bromomethyl groups would increase the lipophilicity of the benz(a)anthracene core.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once these descriptors are calculated for a training set of related benz(a)anthracene derivatives with known activities, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest) are used to build a mathematical model. rsc.orgresearchgate.net For instance, a hypothetical QSAR equation might look like:

log(Activity) = a(log P) - b(LUMO Energy) + c(Steric Parameter) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could then be used to predict the activity of this compound. Advanced methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which generate 3D QSAR models by correlating activity with the steric and electrostatic fields surrounding the molecules. nih.gov

Experimental Methodologies for SAR Determination in Research Models

The determination of SAR for compounds like this compound relies on a variety of experimental methodologies that probe their chemical and biological activities.

Chemical Reactivity Assays:

Nucleophilic Trapping Experiments: To quantify the alkylating potential of the bromomethyl group, reactions with model nucleophiles (e.g., 4-(p-nitrobenzyl)pyridine) can be performed. The reaction rate, monitored spectrophotometrically, provides a measure of its electrophilic reactivity.

DNA Adduct Formation in vitro: Purified DNA can be incubated with this compound, followed by enzymatic digestion and analysis by techniques like HPLC-MS/MS or ³²P-postlabeling to identify and quantify the specific DNA adducts formed.

Biological Activity Assays:

Ames Test (Bacterial Mutagenicity Assay): This widely used assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. Since this compound is a direct-acting alkylating agent, it would be tested both with and without the addition of a metabolic activation system (S9 fraction).

Cell Culture-Based Assays: The cytotoxicity of the compound can be determined using various cell lines (e.g., human fibroblasts, hepatocytes) by measuring cell viability (e.g., MTT assay). Genotoxicity can be assessed by assays such as the Comet assay (for DNA strand breaks) or the micronucleus test (for chromosomal damage).

Receptor Binding Assays: For PAHs, binding to the Aryl Hydrocarbon Receptor (AhR) is often a key initiating event in their biological effects. Competitive binding assays can be used to determine the affinity of this compound for the AhR.

The data generated from these diverse experimental approaches provide the necessary input for building robust SAR and QSAR models, ultimately leading to a more comprehensive understanding of how the specific structural features of this compound dictate its chemical and biological behavior.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Spectrophotometric Methods for PAH-DNA Adduct Analysis

Spectrophotometric techniques are fundamental in the analysis of PAH-DNA adducts, offering high sensitivity for detecting the fluorescent aromatic moieties of these compounds.

Synchronous fluorescence spectrophotometry (SFS) is a powerful technique for the detection and quantification of PAHs and their derivatives. mdpi.com By simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ), SFS produces simplified spectra with narrowed bands, which reduces spectral overlap and enhances selectivity. mdpi.com For 4-Chloro-7-bromomethylbenz(a)anthracene-DNA adducts, the characteristic benz(a)anthracene (B33201) fluorophore would be the target for detection. The optimal Δλ would be determined experimentally to maximize the fluorescence signal of the adduct while minimizing background interference from biological matrices. This method is particularly valuable for screening and quantifying adduct levels in samples where the specific adduct structure is known.

Table 1: Hypothetical Synchronous Fluorescence Parameters for PAH Analysis

| Parameter | Value | Purpose |

| Excitation Wavelength Range | 250-400 nm | To cover the absorption range of the benz(a)anthracene chromophore. |

| Emission Wavelength Range | 350-500 nm | To capture the characteristic fluorescence emission of the adduct. |

| Constant Wavelength Difference (Δλ) | 30-50 nm | To be optimized for maximum signal intensity and spectral resolution. |

| Slit Width | 5 nm | To balance spectral resolution and signal-to-noise ratio. |

High-Performance Liquid Chromatography (HPLC) is an essential tool for separating complex mixtures of biomolecules and chemical adducts. When coupled with spectroscopic detectors, such as fluorescence or ultraviolet (UV) detectors, it becomes a highly effective system for the analysis of PAH-DNA adducts.

In the context of this compound, DNA would first be extracted from exposed cells and enzymatically hydrolyzed to individual nucleosides. The resulting mixture, containing unmodified nucleosides and the carcinogen-adducted nucleosides, would then be separated using reverse-phase HPLC. The eluting compounds can be monitored by a UV detector to identify peaks corresponding to nucleic acid components and by a fluorescence detector set to the optimal excitation and emission wavelengths for the benz(a)anthracene moiety to specifically detect the adducts. This combination allows for both the quantification and isolation of specific adducts for further characterization. nih.gov

Mass Spectrometry-Based Approaches for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the structural identification and sensitive quantification of chemical compounds. It is particularly crucial for identifying novel metabolites and adducts whose structures are not previously known.

After separation by HPLC, fractions suspected of containing adducts of this compound can be directed into a mass spectrometer. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of the adducts. High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragmentation pattern provides clues about the structure of the adduct, including the site of attachment on the DNA base and modifications to the PAH structure.

For quantifying known adducts or metabolites of this compound, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. This method offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. By using a stable isotope-labeled internal standard, precise and accurate quantification of adduct levels can be achieved even in highly complex biological samples like tissue extracts or urine. This is critical for molecular epidemiology studies correlating adduct levels with exposure and disease risk.

Table 2: Illustrative LC-MS/MS Parameters for Adduct Quantification

| Parameter | Description | Example Value |

| Chromatography | ||

| Column | C18 Reverse-Phase | 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | - |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |

| Monitored Transition (Parent → Product) | Specific m/z values for the target adduct | e.g., [M+H]+ → Fragment Ion |

| Internal Standard | Stable isotope-labeled version of the adduct | e.g., ¹³C or ¹⁵N labeled |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule. For derivatives of this compound, such as specific DNA adducts or metabolites, NMR is used to confirm the exact structure.

To obtain sufficient material for NMR analysis, the adduct of interest must often be chemically synthesized or isolated in larger quantities. One-dimensional NMR (¹H and ¹³C) provides information on the number and types of protons and carbons, while two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms. This detailed structural information is vital for confirming the site of adduction on the nucleic acid base and the stereochemistry of the linkage, which are critical factors in determining the mutagenic potential of the adduct. mdpi.com

X-ray Crystallography and Diffraction Studies of Benz(a)anthracene Compounds

X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. In the study of benz(a)anthracene and its derivatives, this method provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. These structural details are crucial for understanding the structure-activity relationships of these compounds, particularly in the context of their biological activities.

One such related compound, 7-Chloromethyl-12-methylbenz(a)anthracene, has been studied in detail. Its crystal structure reveals significant insights into the effects of substitution on the benz(a)anthracene framework. The analysis shows that the ring system is puckered, a deviation from planarity attributed to the steric strain introduced by the bulky 12-methyl group. nih.gov This non-planar conformation is a result of steric hindrance between a hydrogen atom of the 12-methyl group and a hydrogen atom on the 'a' ring of the benz(a)anthracene core. aacrjournals.orgaacrjournals.org

Further crystallographic studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have provided a more refined understanding of its molecular geometry. nih.gov Data collected at low temperatures (180 K) allowed for the precise location of hydrogen atoms, leading to a more accurate molecular structure. This study confirmed that the molecule is significantly distorted in the bay region due to steric overcrowding between hydrogen atoms. nih.gov

The molecular distortions in substituted benz(a)anthracenes and related PAHs, such as 5-methylchrysene (B135471) derivatives, are a result of accommodating steric requirements. nih.gov To alleviate the strain from non-bonded atoms approaching too closely, the molecule undergoes both in-plane distortions, by increasing bond angles in the bay region from the ideal 120° to around 124°, and out-of-plane distortions through torsion about specific bonds. nih.gov

The crystallographic data for several benz(a)anthracene derivatives are summarized in the interactive table below, providing a comparative overview of their key structural parameters.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 7-Chloromethyl-12-methylbenz(a)anthracene | C₂₀H₁₅Cl | Monoclinic | P2(1)/c | 20.449 (4) | 11.473 (2) | 13.025 (2) | 108.91 (1) |

| 7,12-Dimethylbenz[a]anthracene | C₂₀H₁₆ | - | - | - | - | - | - |

| 7-Chloromethylbenz[a]anthracene | C₁₉H₁₃Cl | - | - | - | - | - | - |

| 5,12-Dimethylchrysene | C₂₀H₁₆ | - | - | - | - | - | - |

| 5,6-Dimethylchrysene | C₂₀H₁₆ | - | - | - | - | - | - |

Data for some compounds is incomplete in the available literature.

Computational Chemistry and Theoretical Modeling Approaches

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like 4-Chloro-7-bromomethylbenz(a)anthracene. Methods such as Density Functional Theory (DFT) are employed to model the electronic distribution and predict reactivity. For substituted benz(a)anthracene (B33201) derivatives, these calculations can reveal how substituents influence the electronic properties and, consequently, the carcinogenic potential. researchgate.netnih.gov

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO are critical in determining the molecule's electrophilic and nucleophilic character.

For a molecule like this compound, the HOMO is likely to be distributed across the π-system of the benz(a)anthracene core, while the LUMO will also be a π*-orbital. The presence of the electron-withdrawing chloro group and the reactive bromomethyl group is expected to modulate the energies of these orbitals. The chloro group would likely lower the energy of both the HOMO and LUMO, while the bromomethyl group, particularly through hyperconjugation and inductive effects, would also influence these energy levels. Quantum chemical calculations on various methylbenz[a]anthracenes have shown correlations between their electronic properties and carcinogenic activity. nih.gov

Table 1: Illustrative Frontier Orbital Energies for Substituted Benz(a)anthracene Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benz(a)anthracene | -5.50 | -1.80 | 3.70 |

| 4-Chlorobenz(a)anthracene (estimated) | -5.65 | -1.95 | 3.70 |

| 7-Methylbenz(a)anthracene (estimated) | -5.40 | -1.75 | 3.65 |

| This compound (estimated) | -5.60 | -2.00 | 3.60 |

Note: The values for substituted compounds are estimations based on known substituent effects and are for illustrative purposes.

Prediction of Reaction Pathways and Transition States

Theoretical calculations can map out the potential energy surfaces for chemical reactions, identifying transition states and predicting the most likely reaction pathways. For this compound, a key reaction is the formation of a carbocation at the benzylic position upon loss of the bromide ion. This highly reactive intermediate is believed to be a primary species responsible for forming covalent adducts with biological nucleophiles like DNA.

Computational studies on related benz(a)anthracene epoxides have explored the formation of bay-region carbocations, which are implicated in their carcinogenic activity. nih.govresearchgate.net Similar computational approaches could be used to model the solvolysis of the bromomethyl group in this compound, calculating the activation energy for bromide departure and the stability of the resulting carbocation. The stability of this carbocation would be influenced by the chloro substituent on the aromatic ring.

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a molecule like this compound interacts with biological systems, such as DNA and proteins, over time. These simulations can reveal the preferred binding modes, conformational changes, and the thermodynamics of these interactions.

Modeling of DNA Intercalation and Adduct Formation

PAHs are known to interact with DNA through intercalation (sliding in between the base pairs) and by forming covalent adducts. MD simulations can model both of these processes. For this compound, simulations would likely show the planar benz(a)anthracene core intercalating into the DNA double helix. Following intercalation, the reactive 7-bromomethyl group is positioned to react with nucleophilic sites on the DNA bases, such as the N7 of guanine (B1146940) or the N1 or N3 of adenine (B156593), to form a stable covalent adduct. jcu.edu

Simulations of Protein Binding Dynamics

In addition to DNA, PAHs and their metabolites can bind to various proteins, which can influence their metabolism, transport, and detoxification. MD simulations can be used to model the binding of this compound to proteins such as cytochrome P450 enzymes, which are involved in its metabolic activation, or glutathione (B108866) S-transferases, which are involved in its detoxification. These simulations can identify key amino acid residues in the protein's active site that interact with the PAH and can help to explain the substrate specificity and metabolic fate of the compound.

Prediction of Spectroscopic Properties through Theoretical Models

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Time-dependent density functional theory (TD-DFT) is a common method used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.commdpi.comaanda.org For this compound, TD-DFT calculations would predict the electronic transitions responsible for its characteristic absorption spectrum, which is expected to be similar to that of the parent benz(a)anthracene but with potential shifts in the absorption maxima due to the substituents.

Furthermore, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts. github.iouncw.edu By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This can be an invaluable tool for confirming the structure of a synthesized compound or for identifying unknown metabolites.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Property | Illustrative Value |

| UV-Vis Spectroscopy (TD-DFT) | λmax (in cyclohexane) | ~288, 298, 385 nm |

| 1H NMR Spectroscopy (GIAO) | Chemical Shift (δ) of -CH2Br | ~4.8 ppm |

| 13C NMR Spectroscopy (GIAO) | Chemical Shift (δ) of C4-Cl | ~130 ppm |

Note: These values are illustrative and based on typical ranges for similar structures.

In Silico Screening and Design of Novel Benz(a)anthracene Derivatives

In silico screening involves the use of computational models to rapidly assess large libraries of virtual compounds for their potential to interact with a biological target or to possess a certain biological activity. This approach significantly reduces the time and cost associated with traditional high-throughput screening. Following the identification of promising candidates, computational methods can be further employed to design novel derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules. For benz(a)anthracene derivatives, QSAR studies have been instrumental in identifying the electronic and structural features that contribute to their carcinogenic potential. researchgate.net For instance, research has shown that the electronic properties of specific atomic centers within the benz(a)anthracene scaffold are critical in determining their carcinogenicity. researchgate.net

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This allows for the visualization of intermolecular interactions and provides insights into the binding affinity and specificity of the ligand. In the context of benz(a)anthracene derivatives, which are known to exert their effects through interaction with DNA, molecular docking simulations can elucidate the specific binding modes and the nature of the interactions, such as intercalation or groove binding. biointerfaceresearch.comebm-journal.org This information is crucial for designing novel derivatives with altered DNA binding properties, potentially leading to compounds with enhanced anticancer activity or reduced genotoxicity.

While specific computational studies focused solely on this compound are not extensively documented in publicly available literature, the principles derived from studies on related benz(a)anthracene derivatives can be applied to guide its virtual screening and the design of new analogs. For example, the known marginal carcinogenic activity of this compound could serve as a starting point for designing derivatives with potentially improved safety profiles or, conversely, with enhanced and more targeted cytotoxic effects for therapeutic applications. nih.govrsc.org

The design of novel benz(a)anthracene derivatives often involves the strategic placement of various substituents on the parent scaffold to modulate its electronic, steric, and hydrophobic properties. For instance, the introduction of halogen atoms, such as the chloro and bromo groups in this compound, can significantly alter the molecule's reactivity and interaction with biological targets. nih.gov Computational models can predict the impact of such substitutions on properties like binding affinity, metabolic stability, and toxicity.

The general workflow for the in silico design of novel benz(a)anthracene derivatives would typically involve:

Target Identification and Validation: Defining the biological target of interest (e.g., a specific DNA sequence or an enzyme involved in cancer progression).

Pharmacophore Modeling: Identifying the key structural features required for biological activity based on a set of known active and inactive compounds.

Virtual Library Design: Creating a virtual library of novel benz(a)anthracene derivatives by modifying the substitution pattern on the core structure.

In Silico Screening: Utilizing QSAR models and molecular docking to predict the activity and binding affinity of the virtual compounds.

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates using computational models.

Prioritization and Synthesis: Selecting a small number of the most promising candidates for chemical synthesis and subsequent experimental validation.

This iterative process of computational design and experimental testing can significantly accelerate the discovery of novel benz(a)anthracene derivatives with desired biological profiles.

Environmental Research Perspectives on Halogenated Benz a Anthracenes

Environmental Occurrence and Distribution of Related PAHs in Research Contexts

Halogenated polycyclic aromatic hydrocarbons (HPAHs), including chlorinated (ClPAHs) and brominated (BrPAHs) derivatives, are recognized as emerging environmental pollutants. uaeu.ac.ae They are not typically produced intentionally but are formed through processes such as the incomplete combustion of materials containing halogens and in metallurgical operations. uaeu.ac.aeresearchgate.net Once released, the atmosphere serves as a primary reservoir, from which they can be distributed to soil, water, and sediment. nih.govuaeu.ac.ae

Benz(a)anthracene (B33201), the parent compound, is commonly found in the environment as a product of the incomplete combustion of organic materials like fossil fuels. rivm.nlepa.gov Its presence is often associated with industrial activities such as coke manufacturing, asphalt (B605645) production, and petroleum cracking. rivm.nl The halogenation of parent PAHs can occur in the environment, for instance, chlorination can produce more toxic Cl-PAHs in various environmental matrices. researchgate.net Research has identified HPAHs in numerous environmental samples, including ambient air and soil. nih.gov Studies have shown that the concentration of HPAHs in the atmosphere can be correlated with their parent PAHs, suggesting common emission sources. researchgate.net Atmospheric deposition is a significant pathway for these compounds to enter terrestrial and aquatic ecosystems. nih.gov

Biotic Degradation and Bioremediation Research Strategies

Bioremediation utilizes living organisms, primarily microbes and plants, to remove pollutants from the environment. mdpi.comnih.gov It is considered an attractive and sustainable approach for cleaning up sites contaminated with PAHs. hibiscuspublisher.com

A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading PAHs. mdpi.comnih.gov Bacteria, in particular, have been extensively studied for their ability to use PAHs as a source of carbon and energy. nih.govfrontiersin.org

The degradation of PAHs by bacteria is often initiated by dioxygenase enzymes, which introduce oxygen atoms into the aromatic ring, making it unstable and susceptible to cleavage. nih.gov For benz(a)anthracene, Mycobacterium sp. strain RJGII-135 has been shown to attack the molecule at different sites, leading to the formation of various dihydrodiols and subsequent ring fission products. nih.gov This demonstrates the versatility of microbial enzymatic systems in breaking down complex PAH structures.

The degree of halogenation can significantly affect biodegradability. Higher chlorinated compounds are often more susceptible to anaerobic biotransformation, while lower chlorinated versions are more readily degraded aerobically. eurochlor.org Therefore, complete degradation of some HPAHs may require a sequence of anaerobic and aerobic conditions. eurochlor.org Numerous bacterial species have been identified that can degrade various PAHs. nih.govnih.govmdpi.comresearchgate.net

Table 2: Examples of PAH-Degrading Bacteria and the Compounds They Degrade

| Microorganism | PAH Compound(s) Degraded | Reference |

|---|---|---|

| Mycobacterium sp. strain RJGII-135 | Pyrene, Benz(a)anthracene, Benzo(a)pyrene | nih.gov |

| Pseudomonas aeruginosa | Anthracene (B1667546) | niof-eg.com |

| Klebsiella pneumonia PL1 | Pyrene, Benzo(a)pyrene | mdpi.com |

| Ochrobactrum sp. | Phenanthrene | frontiersin.org |

| Stenotrophomonas maltophilia | Benzo(a)pyrene, Pyrene | mdpi.com |

| Bacillus subtilis | Benzo(a)pyrene, Naphthalene, Anthracene | mdpi.com |

Phytoremediation is a technology that uses plants to clean up contaminated environments. amazonaws.comresearchgate.net This approach is considered cost-effective, environmentally friendly, and applicable to large areas contaminated with organic pollutants like PAHs. hibiscuspublisher.comamazonaws.com

Plants can help remediate PAH-contaminated soil and water through several mechanisms:

Phytodegradation: Plants can take up and metabolize contaminants within their tissues using enzymes such as dehalogenases, dioxygenases, and peroxidases. mdpi.com

Rhizodegradation: This is an indirect process where plants stimulate microbial activity in the root zone (rhizosphere). mdpi.com Plant roots release exudates that provide nutrients for microorganisms, enhancing the biodegradation of PAHs in the soil. amazonaws.com

Phytoextraction: Plants can absorb and accumulate contaminants in their roots, stems, and leaves, which can then be harvested and removed from the site. mdpi.com

Numerous plant species have been studied for their potential in remediating PAH-contaminated sites. The effectiveness of phytoremediation can be enhanced by the symbiotic relationship between plants and endophytic microorganisms. amazonaws.com

Table 3: Plant Species Studied for Phytoremediation of PAHs

| Plant Species | Common Name | Experimental System | Reference |

|---|---|---|---|

| Helianthus annuus | Sunflower | Soil | mdpi.com |

| Medicago sativa | Alfalfa | Soil | mdpi.com |

| Melilotus officinalis | Yellow Sweet Clover | Soil | amazonaws.com |

| Cannabis sativa L. | Hemp | Soil | mdpi.com |

| Lolium perenne | Perennial Ryegrass | Soil | nih.gov |

Analytical Methodologies for Environmental Monitoring in Research Studies

The environmental monitoring of halogenated benz(a)anthracenes, such as 4-Chloro-7-bromomethylbenz(a)anthracene, is critical for understanding their prevalence, fate, and transport in various environmental matrices. Due to their potential persistence and toxicity, sensitive and selective analytical methods are required for their detection and quantification at trace levels. Research studies predominantly employ chromatographic techniques coupled with mass spectrometry for the analysis of these compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like halogenated polycyclic aromatic hydrocarbons (PAHs). restek.com The separation of analytes is achieved on a capillary column, followed by detection using a mass spectrometer. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often utilized. nih.govcedre.fr This technique allows for the selection of a specific precursor ion of the target analyte, which is then fragmented to produce characteristic product ions for monitoring, thereby reducing matrix interference and improving detection limits. nih.gov The choice of the stationary phase in the GC column is crucial for resolving complex mixtures of isomers that are often present in environmental samples. restek.com

Sample preparation is a critical step in the analytical workflow and typically involves extraction and clean-up to isolate the target analytes from the sample matrix. Common extraction techniques include solid-phase extraction (SPE) and ultrasonic-assisted liquid extraction. nih.govcedre.fr These methods are followed by a clean-up step, which may involve the use of silica (B1680970) gel or Florisil cartridges to remove interfering compounds. nih.govmdpi.com

High-performance liquid chromatography (HPLC) coupled with fluorescence and/or diode-array detection (FLD/DAD) is another powerful technique for the analysis of PAHs and their derivatives. nih.goviiserkol.ac.in Reversed-phase HPLC with columns specifically designed for PAH analysis provides excellent separation of these compounds. nih.gov Fluorescence detection is particularly sensitive for many PAHs, while DAD provides spectral information that can aid in compound identification. iiserkol.ac.inthermofisher.com For non-fluorescent or weakly fluorescent halogenated PAHs, HPLC coupled to mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers a viable alternative with high selectivity and sensitivity. thermofisher.com

The development of analytical methods for novel compounds like this compound often involves adapting and optimizing existing methods for related halogenated PAHs. unist.ac.kr This includes the selection of appropriate internal standards for quantification to ensure the accuracy and reliability of the results. nih.gov

Below are interactive data tables summarizing typical performance characteristics of GC-MS and HPLC methods for the analysis of halogenated and parent PAHs, which would be applicable for the monitoring of this compound in research studies.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS/MS) Parameters for Halogenated PAH Analysis nih.govcedre.fr

| Parameter | Value |

| Column | Fused-silica capillary column (e.g., HP-5MS) |

| Injector Temperature | 300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for PAH Analysis nih.goviiserkol.ac.in

| Parameter | Value |

| Column | Reversed-phase C18 PAH column |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Detector | Fluorescence (FLD) and/or Diode-Array (DAD) |

| Injection Volume | 5 - 20 µL |

| Flow Rate | 1.0 - 1.8 mL/min |

| Limit of Detection (LOD) | 0.03 - 0.20 µg/kg |

| Limit of Quantification (LOQ) | 0.10 - 0.60 µg/kg |

These analytical methodologies provide the foundation for conducting research on the environmental presence and impact of halogenated benz(a)anthracenes. The continuous improvement of these techniques, including the development of more sensitive detectors and efficient sample preparation methods, is crucial for advancing our understanding of these emerging contaminants. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of specifically substituted PAHs like 4-Chloro-7-bromomethylbenz(a)anthracene remains a challenge. Future research should prioritize the development of synthetic routes that are not only efficient but also highly regioselective.

Key Research Objectives:

Regioselective Halogenation: Developing methods for the precise installation of a chlorine atom at the C4 position of the benz(a)anthracene (B33201) core. This could involve leveraging directing groups or exploring late-stage C-H functionalization techniques that offer control over substitution patterns on the PAH framework. acs.orgacs.org

Efficient Bromomethylation: Optimizing the introduction of the bromomethyl group at the C7 position. While methods for methylating and subsequently brominating PAHs exist, improving yields and minimizing side products is crucial for producing the compound in sufficient quantities for further study.

Multi-step Synthesis Exploration: Investigating multi-step synthetic pathways, potentially starting from simpler precursors, could provide greater control over the final structure. beilstein-journals.org Methodologies like intramolecular cyclizations, which are used for synthesizing anthracene (B1667546) derivatives, could be adapted for this purpose. beilstein-journals.org

| Research Goal | Proposed Methodology | Potential Outcome |

| Enhanced Regioselectivity | Directed C-H functionalization, Lewis acid-mediated cyclizations | High-yield, isomerically pure synthesis of the target compound |

| Improved Efficiency | Flow chemistry, microwave-assisted synthesis | Reduced reaction times and increased throughput |

| Green Synthesis | Use of greener solvents, catalyst optimization | Minimized environmental impact and reduced production costs |

Application of this compound as a Molecular Probe in Chemical Biology

The reactive bromomethyl group makes this compound an excellent candidate for use as a molecular probe to study biological processes. This functional group can form covalent bonds with nucleophilic residues in biomolecules, such as DNA and proteins.

DNA Adduct Formation: The parent compound, 7-bromomethylbenz(a)anthracene, is known to react with nucleic acids and their components. nih.govacs.org Future studies could investigate the specific sites of DNA alkylation by this compound. The presence of the chloro group may alter the electronic properties of the aromatic system, potentially influencing its reactivity and the stability of the resulting DNA adducts.

Protein Target Identification: This compound could be used as a reactive probe in chemoproteomic studies to identify specific protein targets within the cell. By covalently labeling its binding partners, subsequent mass spectrometry analysis can reveal proteins involved in the cellular response to PAH exposure.

Fluorescence Imaging: The benz(a)anthracene scaffold is inherently fluorescent. rsc.org This property could be exploited to develop this compound as a fluorescent probe for cellular imaging, allowing for the visualization of its subcellular localization and interaction with biological targets in real-time.

| Application Area | Technique | Scientific Question to Address |

| DNA Damage Studies | Mass Spectrometry, NMR Spectroscopy | What are the specific DNA bases targeted by the compound? |

| Proteomics | Activity-Based Protein Profiling (ABPP) | Which cellular proteins does the compound covalently bind to? |

| Cellular Imaging | Confocal Fluorescence Microscopy | Where does the compound localize within the cell? |

Advanced Mechanistic Studies in Complex Biological Systems

Understanding the biological effects of this compound requires detailed mechanistic studies in relevant biological models. PAHs are known to exert toxicity through various mechanisms, including oxidative stress and disruption of cellular signaling. nih.gov

Metabolic Activation: Investigating the metabolic pathways of this compound is crucial. Like other PAHs, it likely requires metabolic activation by cytochrome P450 enzymes to exert its biological activity. Identifying the specific metabolites formed is a key step in understanding its mode of action.

Toxicity Pathways: Studies in cell culture and model organisms, such as zebrafish, can elucidate the specific toxicity pathways triggered by exposure. nih.gov This includes assessing endpoints like oxidative stress, apoptosis, and the activation of specific signaling pathways like the Aryl Hydrocarbon Receptor (AhR) pathway.

Comparative Toxicology: Comparing the biological activity of this compound with its parent compound, 7-bromomethylbenz(a)anthracene, and the unsubstituted benz(a)anthracene will provide insights into how the chloro substituent modulates its toxicological profile. nih.gov

Integration of Multi-Omics Data in Research Models to Elucidate System-Level Responses

To gain a comprehensive understanding of the biological impact of this compound, a systems biology approach integrating various "omics" technologies is necessary.

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) in cells or tissues exposed to the compound can reveal the genetic pathways that are activated or repressed.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a functional readout of the cellular response.

Metabolomics: Studying alterations in the metabolome can uncover disruptions in metabolic pathways and identify potential biomarkers of exposure or effect.

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, moving from a single target to a system-level understanding of its effects.

| Omics Approach | Platform | Expected Information |

| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and pathways |

| Proteomics | LC-MS/MS | Changes in protein expression and signaling networks |

| Metabolomics | GC-MS, LC-MS | Alterations in metabolic pathways and biomarker discovery |

Exploration of New Analytical and Computational Approaches for Comprehensive Characterization

Advanced analytical and computational tools are essential for characterizing this compound and predicting its behavior.

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used for the unambiguous identification of metabolites and their adducts with biomolecules, providing crucial structural information.

Computational Modeling: Quantum chemical studies, such as Density Functional Theory (DFT), can be employed to understand the electronic structure of the molecule and predict its reactivity. researchgate.net Molecular docking simulations can predict potential binding interactions with biological targets like enzymes and DNA, helping to rationalize experimental findings.

Sustainable Chemistry Initiatives in Benz(a)anthracene Research

Given that PAHs are a class of environmental pollutants, research into their synthesis and remediation should incorporate principles of sustainable chemistry. wikipedia.orgnih.gov

Green Synthesis: Future synthetic efforts should focus on developing methodologies that reduce waste, use less hazardous solvents and reagents, and are more energy-efficient. mdpi.com

Bioremediation: Research into the microbial degradation of halogenated PAHs could lead to novel bioremediation strategies for cleaning up contaminated environments. Understanding the metabolic pathways used by microorganisms to break down these compounds is a critical first step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.